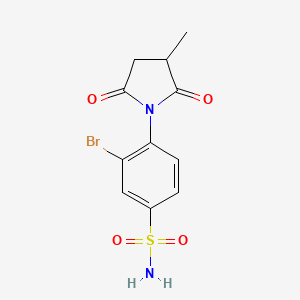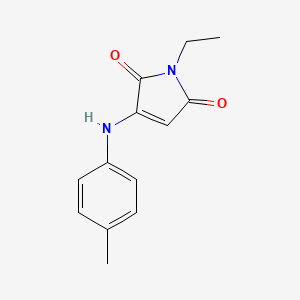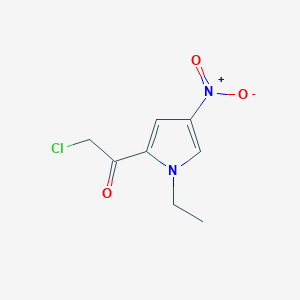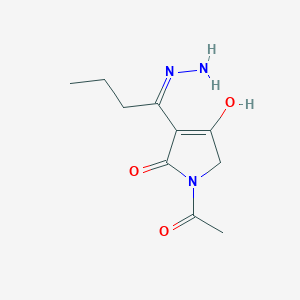![molecular formula C16H17NO5S B12886922 1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)- CAS No. 144024-38-4](/img/structure/B12886922.png)
1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one is a synthetic organic compound that features a dioxolane ring, a phenylsulfonyl group, and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a pyrrole derivative using phenylsulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the dioxolane and phenylsulfonyl-pyrrole intermediates using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.
Substitution: The phenylsulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Drug Development:
Biological Probes: It can be used as a probe to study biological processes and interactions.
Medicine
Therapeutic Agents: Research may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Polymer Chemistry: It may be incorporated into polymers to modify their characteristics.
作用機序
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-(1H-pyrrol-3-yl)propan-1-one: Lacks the phenylsulfonyl group.
1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one: Lacks the dioxolane ring.
Uniqueness
The presence of both the dioxolane ring and the phenylsulfonyl group in 3-(1,3-Dioxolan-2-yl)-1-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)propan-1-one imparts unique chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
144024-38-4 |
|---|---|
分子式 |
C16H17NO5S |
分子量 |
335.4 g/mol |
IUPAC名 |
1-[1-(benzenesulfonyl)pyrrol-3-yl]-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C16H17NO5S/c18-15(6-7-16-21-10-11-22-16)13-8-9-17(12-13)23(19,20)14-4-2-1-3-5-14/h1-5,8-9,12,16H,6-7,10-11H2 |
InChIキー |
SQFQZKROTGJCSP-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCC(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)


![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)




![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)



